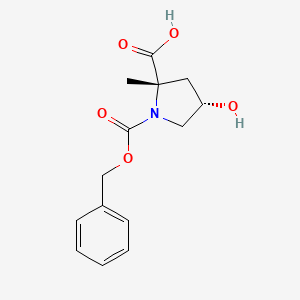
tert-butyl N-(6-acetylnaphthalen-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(6-acetylnaphthalen-2-yl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly interesting due to its structural features, which include a tert-butyl group and an acetylnaphthalene moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(6-acetylnaphthalen-2-yl)carbamate typically involves the reaction of 6-acetylnaphthalen-2-amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the naphthalene ring.
Major Products Formed:
Hydrolysis: tert-Butyl alcohol, carbon dioxide, and 6-acetylnaphthalen-2-amine.
Substitution: Depending on the electrophile used, various substituted naphthalene derivatives can be formed.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl N-(6-acetylnaphthalen-2-yl)carbamate is used as a protecting group in peptide synthesis and other organic transformations. Its stability under various reaction conditions makes it a valuable tool in synthetic chemistry .
Biology and Medicine: In biological research, this compound can be used to study enzyme-substrate interactions and the effects of carbamate derivatives on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of drug intermediates and active pharmaceutical ingredients. Its role as a protecting group helps in the selective modification of complex molecules .
Mecanismo De Acción
The mechanism of action of tert-butyl N-(6-acetylnaphthalen-2-yl)carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group can be selectively removed under acidic conditions, revealing the free amine group for further reactions. This selective deprotection is crucial in multi-step organic synthesis, allowing for the sequential modification of molecules .
Comparación Con Compuestos Similares
tert-Butyl (2-aminophenyl)carbamate: Similar in structure but with a phenyl group instead of an acetylnaphthalene moiety.
tert-Butyl (5-methylpyrazin-2-yl)carbamate: Contains a pyrazine ring instead of a naphthalene ring.
tert-Butyl (4-ethynylphenyl)carbamate: Features an ethynyl group on the phenyl ring.
Uniqueness: tert-Butyl N-(6-acetylnaphthalen-2-yl)carbamate is unique due to the presence of the acetylnaphthalene moiety, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions and reactions that are not possible with simpler aromatic carbamates .
Propiedades
Fórmula molecular |
C17H19NO3 |
|---|---|
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
tert-butyl N-(6-acetylnaphthalen-2-yl)carbamate |
InChI |
InChI=1S/C17H19NO3/c1-11(19)12-5-6-14-10-15(8-7-13(14)9-12)18-16(20)21-17(2,3)4/h5-10H,1-4H3,(H,18,20) |
Clave InChI |
ZXSAQJCGGGYICB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Bn(-2)[Bn(-3)][Bn(-4)]Fuc(a1-2)a-Gal1Ac3Ac4Ac6Ac](/img/structure/B14797523.png)

![[(6aR,6bR,8aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-yl] acetate](/img/structure/B14797542.png)
![1-[1-(4-Methoxyphenyl)ethyl]-4-propanoylpyrrolidin-2-one](/img/structure/B14797550.png)

![5-Cyano-1h-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B14797565.png)


![2-[2-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-yl]-5-ethyl-7-methoxy-3,1-benzoxazin-4-one](/img/structure/B14797581.png)
![Ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate hydrochloride](/img/structure/B14797589.png)
![3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-[4-(hydroxyimino)-1-piperidinyl]-8-methoxy-4-oxo-](/img/structure/B14797592.png)
